(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide
CAS No.: 865181-57-3
Cat. No.: VC7623240
Molecular Formula: C13H11FN2OS
Molecular Weight: 262.3
* For research use only. Not for human or veterinary use.
![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide - 865181-57-3](/images/structure/VC7623240.png)
Specification
CAS No. | 865181-57-3 |
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Molecular Formula | C13H11FN2OS |
Molecular Weight | 262.3 |
IUPAC Name | N-(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)propanamide |
Standard InChI | InChI=1S/C13H11FN2OS/c1-3-7-16-10-6-5-9(14)8-11(10)18-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3 |
Standard InChI Key | AWLNPYBPPYJKIU-SQFISAMPSA-N |
SMILES | CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)F)CC#C |
Introduction
Chemical Identity and Structural Analysis
The compound’s systematic IUPAC name, (Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide, delineates its core structure: a benzo[d]thiazole ring system substituted at position 6 with fluorine, at position 3 with a propargyl group, and at position 2 with a propionamide moiety in the Z-configuration. The Z-stereochemistry arises from the orientation of the propionamide group relative to the thiazole ring’s nitrogen atoms, likely influencing its biological interactions.
Molecular Geometry and Electronic Properties
Density functional theory (DFT) calculations on similar benzo[d]thiazole derivatives predict a planar aromatic system with conjugated π-electrons across the thiazole and benzene rings. The fluorine atom at position 6 introduces electron-withdrawing effects, polarizing the ring and enhancing electrophilic reactivity at position 2. The propargyl group (–C≡C–CH2–) contributes steric bulk and potential for click chemistry modifications, while the propionamide moiety (–NH–CO–CH2CH3) offers hydrogen-bonding capabilities critical for target binding.
Spectroscopic Characterization
Hypothetical spectroscopic data for this compound can be extrapolated from analogs:
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1H NMR: A singlet at δ 2.1–2.3 ppm for the propargyl protons, a triplet at δ 1.1–1.3 ppm (CH3 of propionamide), and aromatic signals at δ 7.2–7.8 ppm for the benzo[d]thiazole ring.
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13C NMR: A carbonyl carbon at δ 170–175 ppm (C=O), alkyne carbons at δ 70–85 ppm, and aromatic carbons at δ 115–150 ppm.
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IR: Stretching vibrations at 3300 cm−1 (N–H), 2200 cm−1 (C≡C), and 1650 cm−1 (C=O).
Synthetic Methodologies
While no direct synthesis of this compound is documented, its preparation likely follows established routes for benzo[d]thiazole derivatives.
Retrosynthetic Analysis
Disconnection at the imine bond suggests a two-step strategy:
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Formation of the benzo[d]thiazole core: Condensation of 6-fluoro-2-aminobenzenethiol with a propargyl-substituted carbonyl precursor.
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Propionamide introduction: Acylation of the thiazole nitrogen with propionyl chloride under basic conditions.
Proposed Synthetic Pathway
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Step 1: React 6-fluoro-2-aminobenzenethiol with propargyl bromide in the presence of K2CO3 to yield 3-(prop-2-yn-1-yl)-6-fluorobenzo[d]thiazol-2(3H)-imine.
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Step 2: Acylate the imine nitrogen with propionyl chloride in dichloromethane, catalyzed by triethylamine, to obtain the Z-isomer selectively.
Table 1: Hypothetical Reaction Conditions and Yields
Step | Reagents | Temperature | Time | Yield (%) |
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1 | K2CO3, DMF | 80°C | 12 h | 65–70 |
2 | Et3N, CH2Cl2 | 25°C | 4 h | 55–60 |
Physicochemical and ADMET Properties
Table 2: Predicted Physicochemical Properties
Parameter | Value |
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Molecular Weight | 295.34 g/mol |
LogP (octanol-water) | 2.8 (iLOGP) |
Solubility (Water) | 0.025 mg/mL (Poor) |
H-bond Donors/Acceptors | 2 / 4 |
Topological Polar Surface Area | 75.6 Ų |
ADMET Predictions:
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Metabolism: Likely CYP2C9 substrate due to the fluorinated aromatic system .
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Toxicity: Low hepatotoxicity risk but potential propargyl-related cytotoxicity.
Challenges and Future Directions
Current limitations include the lack of empirical data on synthesis, bioactivity, and toxicity. Future work should prioritize:
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Optimizing synthetic routes for higher Z-isomer selectivity.
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In vitro screening against COX-II, iNOS, and cancer cell lines.
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Structural modifications to improve solubility (e.g., PEGylation of the propargyl group).
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